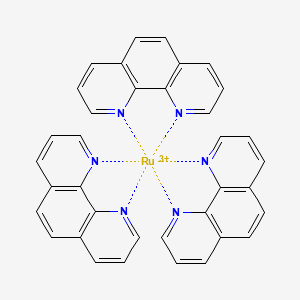

Tris(1,10-phenanthroline)ruthenium(III)

Description

BenchChem offers high-quality Tris(1,10-phenanthroline)ruthenium(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(1,10-phenanthroline)ruthenium(III) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H24N6Ru+3 |

|---|---|

Molecular Weight |

641.7 g/mol |

IUPAC Name |

1,10-phenanthroline;ruthenium(3+) |

InChI |

InChI=1S/3C12H8N2.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-8H;/q;;;+3 |

InChI Key |

GEHQIQZPKHQDQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ru+3] |

Origin of Product |

United States |

Foundational & Exploratory

Tris(1,10-phenanthroline)ruthenium(III): Technical Guide to Structure, Redox Properties, and Bio-Applications

This guide details the chemical structure, physicochemical properties, and experimental applications of Tris(1,10-phenanthroline)ruthenium(III) (

Chemical Identity & Structural Logic[1][2]

The

Core Physicochemical Data

| Property | Specification |

| Formula | |

| Oxidation State | Ruthenium(III) ( |

| Geometry | Octahedral ( |

| Chirality | Exists as |

| Color | Blue-Green (distinct from the Orange/Red of Ru(II)) |

| Magnetism | Paramagnetic (1 unpaired electron) |

| Redox Potential | |

| Stability | Metastable in water; slowly reduces to Ru(II) without an oxidant present. |

Electronic Structure & Optical Properties

The transition from Ru(II) to Ru(III) fundamentally alters the optical signature of the complex, serving as a built-in spectroscopic handle for monitoring oxidation states.

-

Ru(II) State: Characterized by a strong Metal-to-Ligand Charge Transfer (MLCT) band at 447 nm (

). This state is diamagnetic and luminescent. -

Ru(III) State: The oxidation removes an electron from the

orbital. The intense MLCT band vanishes. The spectrum is dominated by weaker Ligand-to-Metal Charge Transfer (LMCT) bands in the visible region and intense-

Diagnostic Indicator: Loss of absorbance at 450 nm and appearance of broad, weak absorption >600 nm.

-

Synthesis & Preparation Protocol

Since

Protocol: Chemical Oxidation of

Objective: Preparation of a stock solution of

Reagents:

- (Precursor)

- (Solid oxidant)

- (Solvent matrix)

Workflow:

-

Dissolution: Dissolve 20 mg of

in 10 mL of -

Oxidation: Add a large excess of solid

(~100 mg) to the stirring solution. -

Reaction: Stir vigorously for 5–10 minutes.

-

Checkpoint: The solution color must shift from Orange to Green/Blue .

-

-

Filtration: Filter the mixture through a 0.2

PTFE syringe filter to remove solid -

Validation: Immediately measure UV-Vis absorbance. Ensure

residual absorbance at 447 nm. -

Storage: Use immediately. The Ru(III) species is unstable over long periods (hours) in neutral water due to auto-reduction but is stable for hours in acidic media.

Technical Note: For electrochemical generation, bulk electrolysis at +1.35 V vs. Ag/AgCl in acetonitrile/TBAPF6 yields the isolated solid

upon precipitation with ether.

Biological Interactions & Drug Development Context[3][4]

In drug development,

DNA Binding Mode

Unlike Cisplatin, which binds covalently,

-

Enantioselectivity: The

-isomer fits snugly into the right-handed B-DNA major groove, while the

Mechanism of DNA Cleavage (The "Chemical Nuclease" Activity)

cleaves DNA via oxidative electron transfer. This is distinct from hydrolytic cleavage (enzymes) or ROS-mediated cleavage (photodynamic therapy).Pathway:

-

Intercalation:

intercalates into the DNA helix. -

Electron Transfer: A guanine base (the most easily oxidized base,

) transfers an electron to the Ru(III) center. -

Radical Migration: The electron hole (

) can migrate through the DNA -

Trapping: The radical cation reacts with

or

Visualizing the Mechanism

The following diagrams illustrate the redox cycling and the specific DNA oxidation pathway utilized in mechanistic assays.

Diagram 1: Redox Cycle & Electronic States

Caption: The reversible redox cycle of Tris(1,10-phenanthroline)ruthenium. Ru(III) acts as an electron shuttle, oxidizing biological substrates and returning to the stable Ru(II) state.

Diagram 2: Oxidative DNA Cleavage Pathway

Caption: Mechanism of "Chemical Nuclease" activity. The Ru(III) complex intercalates and specifically oxidizes Guanine bases, leading to strand breaks often detected via gel electrophoresis.

Experimental Data Summary

Table 1: Comparative Properties of Ru(II) vs. Ru(III) Phenanthroline Complexes

| Feature | ||

| Primary Role | Photosensitizer, ECL Emitter | Chemical Oxidant, Electron Acceptor |

| Absorbance ( | 447 nm (Strong MLCT) | ~600 nm (Weak LMCT), UV dominant |

| Emission | ~600 nm (Phosphorescence) | Non-emissive |

| Spin State | Singlet ( | Doublet ( |

| Solubility | Water, Acetonitrile, Alcohols | Water (acidic), Acetonitrile (as |

| DNA Affinity ( | Similar (electrostatics increase affinity) |

References

-

Pyle, A. M., & Barton, J. K. (1990). Probing nucleic acids with transition metal complexes. Progress in Inorganic Chemistry, 38, 413-475.

-

Juris, A., Balzani, V., et al. (1988). Ru(II) polypyridine complexes: photophysics, photochemistry, electrochemistry, and chemiluminescence. Coordination Chemistry Reviews, 84, 85-277.

-

Ji, L. N., et al. (2001). Interactions of ruthenium(II) polypyridyl complexes with DNA. Coordination Chemistry Reviews, 216, 513-561.

-

Carter, M. T., & Bard, A. J. (1987). Voltammetric studies of the interaction of metal chelates with DNA. 2. Tris-chelated complexes of cobalt(III) and iron(II) with 1,10-phenanthroline and tris(2,2'-bipyridine)ruthenium(II). Journal of the American Chemical Society, 109(24), 7528-7530.

-

Campagna, S., et al. (2007). Designing dendrimers based on ruthenium(II) and osmium(II) polypyridine complexes. Photochemistry and Photophysics of Coordination Compounds I, 280, 117-214.

Tris(1,10-phenanthroline)ruthenium(III) Chloride: Molecular Weight, Redox Dynamics, and Pharmacological Applications

Executive Summary & Nomenclature Clarification

In the landscape of metallodrug development and photoredox catalysis, polypyridyl ruthenium complexes hold a privileged position. However, as a Senior Application Scientist overseeing metallodrug pipelines, I must address a pervasive nomenclature ambiguity in commercial catalogs and high-throughput screening literature regarding the oxidation state of the metal center. While some studies and vendors list "Tris(1,10-phenanthroline)ruthenium(III) chloride" as a starting material[1], the bench-stable, isolable solid utilized in the vast majority of biological assays is the Ruthenium(II) dichloride salt[2],[3].

The Ru(III) species is a highly potent, transient oxidant. Understanding the precise molecular weight, stoichiometric differences, and redox causality between these two states is critical for accurate molarity calculations in cellular assays and catalytic cycles.

Physicochemical Profiling & Molecular Weight Analysis

To ensure stoichiometric precision in drug formulation and in vitro testing, we must rigorously define the molecular weights of the Ru(II) and Ru(III) chloride salts.

Molecular Weight Calculation: [Ru(phen)₃]Cl₃

-

Central Metal: Ruthenium (Ru) = 101.07 g/mol

-

Ligand: 1,10-phenanthroline (C₁₂H₈N₂) = 180.21 g/mol × 3 = 540.63 g/mol

-

Counterions: Chloride (Cl) = 35.45 g/mol × 3 = 106.35 g/mol

-

Total Anhydrous Molecular Weight: 748.05 g/mol

Molecular Weight Calculation: [Ru(phen)₃]Cl₂

-

Central Metal + Ligands: 641.70 g/mol

-

Counterions: Chloride (Cl) = 35.45 g/mol × 2 = 70.90 g/mol

-

Total Anhydrous Molecular Weight: 712.59 g/mol [3]

Comparative Data Presentation

| Property | Tris(1,10-phenanthroline)ruthenium(III) chloride | Tris(1,10-phenanthroline)ruthenium(II) chloride |

| Formula | [Ru(C₁₂H₈N₂)₃]Cl₃ | [Ru(C₁₂H₈N₂)₃]Cl₂ |

| Molecular Weight | 748.05 g/mol | 712.59 g/mol |

| Metal Oxidation State | +3 (d⁵, low spin) | +2 (d⁶, low spin) |

| Aqueous Stability | Transient (Strong Oxidant) | Highly Stable |

| Photophysics | Non-luminescent | Highly Luminescent (Red-Orange) |

| Primary Application | Electrogenerated Chemiluminescence | Photoredox Catalysis, Cytotoxic Assays |

Mechanistic Insights: The Ru(III)/Ru(II) Redox System

The pharmacological and catalytic utility of the[Ru(phen)₃] core relies heavily on its reversible redox cycling. The Ru(III) state is typically generated in situ via electrochemical or chemical oxidation. Because the Ru(III)/Ru(II) couple has a high standard reduction potential (E° ≈ +1.26 V vs NHE), the Ru(III) chloride salt is thermodynamically driven to abstract electrons from surrounding media, rapidly reducing back to Ru(II).

Fig 1. Redox cycling between Ru(II) and Ru(III) phenanthroline complexes.

Applications in Drug Development & Cytotoxicity

Ruthenium polypyridyl complexes are heavily investigated as alternatives to platinum-based chemotherapeutics (e.g., cisplatin) due to their distinct mechanisms of action and lower nephrotoxicity. While some studies have evaluated [Ru(phen)₃] complexes against multidrug-resistant (MDR) cancer lines[1], their primary cytotoxic efficacy stems from dual-action intracellular targeting.

Once internalized, these complexes interact with the DNA minor groove via non-covalent intercalation. Furthermore, recent studies demonstrate that they act as potent microtubule disrupting agents, binding to tubulin and altering its polymerization dynamics in vitro and in live cells[4].

Fig 2. Dual-action cytotoxic pathways of ruthenium polypyridyl complexes.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each critical step.

Protocol A: In Situ Generation of [Ru(phen)₃]³⁺ for Oxidative Assays

Purpose: To generate the transient Ru(III) species for electron-transfer kinetic studies.

-

Preparation: Dissolve 10 mM of [Ru(phen)₃]Cl₂ in 0.5 M H₂SO₄.

-

Causality: Acidic media is strictly required to prevent the highly charged Ru(III) ion from undergoing hydrolysis and precipitating as insoluble ruthenium oxides.

-

-

Oxidation: Add a stoichiometric equivalent of Lead Dioxide (PbO₂) or Cerium(IV) sulfate.

-

Causality: The high redox potential of the Ru(III)/Ru(II) couple (~1.26 V) necessitates a strong chemical oxidant to strip the electron from the stable, low-spin d⁶ Ru(II) center.

-

-

Isolation: Filter the suspension rapidly through a 0.2 μm PTFE membrane.

-

Validation: The resulting filtrate will shift from bright orange to a pale green/blue, visually confirming the successful generation of the Ru(III) species. It must be used immediately.

-

Protocol B: In Vitro Tubulin Polymerization Assay

Purpose: To evaluate the microtubule-disrupting cytotoxicity of the ruthenium complex[4].

-

Buffer Preparation: Reconstitute porcine brain tubulin (3 mg/mL) in general tubulin buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

-

Causality: PIPES buffer maintains physiological pH without chelating the essential Mg²⁺ ions required to stabilize the tubulin heterodimers.

-

-

Activation: Add 1 mM GTP and 10% glycerol to the mixture.

-

Causality: GTP hydrolysis provides the thermodynamic driving force for tubulin polymerization. Glycerol acts as a molecular crowding agent, mimicking the dense intracellular environment to lower the critical concentration needed for assembly.

-

-

Drug Introduction: Introduce the ruthenium complex to achieve a 10 μM final concentration.

-

Kinetic Monitoring: Transfer the mixture to a spectrophotometer and execute a temperature jump from 4 °C to 37 °C. Monitor absorbance at 340 nm.

-

Validation: Microtubule polymers scatter light. A successful assay will show an increase in turbidity (absorbance at 340 nm) over time, which directly correlates with polymer mass. Deviation from the control curve validates the complex's disruptive efficacy.

-

References

- Source: nih.

- Disruption of microtubule function in cultured human cells by a cytotoxic ruthenium(II)

- Tris(1,10-phenanthroline)

- Dichlorotris(1,10-phenanthroline)ruthenium(II)

Sources

- 1. Identification of compounds selectively killing multidrug resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tris(1,10-phenanthroline)ruthenium dichloride | C36H24Cl2N6Ru | CID 138375736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 二氯三(1,10-菲罗啉)钌(II) 水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Disruption of microtubule function in cultured human cells by a cytotoxic ruthenium( ii ) polypyridyl complex - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05671H [pubs.rsc.org]

An In-Depth Technical Guide to the Paramagnetic Properties of Ruthenium(III) Phenanthroline Complexes for Advanced Research and Drug Development

Introduction

Ruthenium-based coordination complexes have garnered significant attention in medicinal and materials chemistry due to their unique electronic properties, diverse coordination geometries, and rich redox behavior.[1][2][3] Among these, Ruthenium(III) phenanthroline complexes represent a particularly compelling class of compounds. The inherent paramagnetism of the Ru(III) center, arising from its d5 electronic configuration, provides a powerful spectroscopic and magnetic handle to probe molecular interactions and informs the design of novel therapeutic and diagnostic agents.[4][5]

This guide offers a comprehensive exploration of the paramagnetic properties of Ru(III) phenanthroline complexes, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document provides a deep dive into the theoretical underpinnings, practical experimental methodologies, and cutting-edge applications of these fascinating molecules. The aim is to equip the reader with the expert-level insights necessary to both understand and leverage the unique paramagnetic nature of these complexes in a research and development setting.

Part 1: Theoretical Foundations of Paramagnetism in Ru(III) Complexes

The Electronic Heart of the Matter: The Ru(III) Ion

The origin of paramagnetism in these complexes lies squarely with the electronic structure of the central ruthenium ion. Ruthenium in its +3 oxidation state (Ru(III)) possesses a 4d5 electronic configuration. When coordinated by six ligands in an octahedral geometry, as is typical for phenanthroline complexes, the five d-orbitals split into two energy levels: a lower-energy t2g set (dxy, dxz, dyz) and a higher-energy eg set (dx2-y2, dz2).

1,10-phenanthroline is a strong-field ligand, meaning it induces a large energy separation (Δo) between these orbital sets. Consequently, the five d-electrons preferentially fill the lower-energy t2g orbitals before occupying the higher-energy eg orbitals, resulting in a low-spin t2g5 configuration . This arrangement leaves one unpaired electron, which is the fundamental source of the complex's paramagnetism.[6]

The theoretical spin-only magnetic moment (μs) for a system with one unpaired electron (S = 1/2) can be calculated as:

μs = √n(n+2) = √1(1+2) = √3 ≈ 1.73 Bohr Magnetons (B.M.)

Experimentally observed magnetic moments for Ru(III) complexes are often slightly higher than this value, typically in the range of 1.8-2.1 B.M., due to contributions from spin-orbit coupling.

The Influence of the Phenanthroline Ligand

The 1,10-phenanthroline ligand and its derivatives are more than just structural scaffolds. As rigid, planar, and aromatic systems, they play a crucial role in stabilizing the Ru(III) oxidation state. Their strong σ-donating and π-accepting capabilities contribute to the large ligand-field splitting necessary for the low-spin configuration. Furthermore, modifications to the phenanthroline backbone can be used to tune the electronic properties, and by extension, the magnetic and redox characteristics of the entire complex.

Part 2: Synthesis and Characterization of Paramagnetic Ru(III)-Phenanthroline Complexes

The investigation of paramagnetic properties begins with the successful synthesis and rigorous characterization of the target complex.

General Synthetic Approach

A common and effective strategy for synthesizing Ru(III)-phenanthroline complexes involves the reaction of a ruthenium(III) precursor, such as RuCl3·xH2O, with the phenanthroline ligand(s) in a suitable solvent, often an alcohol like ethanol. The stoichiometry is carefully controlled to achieve the desired coordination sphere, for example, producing complexes of the type [Ru(phen)2Cl2]+.[7][8]

Core Experimental Workflow

The comprehensive characterization of a new paramagnetic Ru(III) complex is a multi-step process that validates its identity and quantifies its magnetic properties.

Caption: Core workflow for the synthesis and magnetic characterization of Ru(III) complexes.

Detailed Experimental Protocols

Protocol 1: Synthesis of [Ru(phen)2Cl2]Cl·2H2O

This protocol is adapted from established literature procedures.[7][8]

-

Rationale: This synthesis uses a readily available Ru(III) salt and phenanthroline in a 1:2 molar ratio to favor the formation of the bis(phenanthroline) species. An ice bath is used initially to control the reaction rate.

-

Procedure:

-

Dissolve RuCl3·xH2O (0.5 g, ~2.5 mmol) in 50 mL of ethanol with magnetic stirring in a round-bottom flask.

-

In a separate beaker, dissolve 1,10-phenanthroline (1.0 g, ~5.0 mmol) in 50 mL of ethanol.

-

While stirring the RuCl3 solution in an ice bath, add the ethanolic solution of 1,10-phenanthroline dropwise using a dropping funnel.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

-

A precipitate will form. Collect the solid product by vacuum filtration and wash with cold ethanol and then diethyl ether.

-

Dry the product, a dark solid, under vacuum.

-

Protocol 2: Determination of Magnetic Susceptibility by the Evans NMR Method

The Evans method is a widely used solution-state technique to determine the magnetic susceptibility of a paramagnetic compound.[9][10][11] It relies on measuring the chemical shift difference of a reference signal (often the residual solvent peak or an inert standard like TMS) in the presence and absence of the paramagnetic species.[9]

-

Rationale: The unpaired electron in the Ru(III) complex creates a local magnetic field that perturbs the magnetic field experienced by the solvent molecules. This perturbation causes a shift in the NMR resonance frequency of a reference signal, and the magnitude of this shift is directly proportional to the molar magnetic susceptibility of the complex.[10][12]

-

Sample Preparation:

-

Accurately prepare a solution of the Ru(III) complex in a deuterated solvent (e.g., DMSO-d6) of known concentration (c). An accurate mass and volume are critical.

-

Prepare a reference NMR tube containing the same deuterated solvent plus a small amount of a non-coordinating, sharp-resonating reference compound (e.g., tert-butanol or TMS).

-

To the solution of the Ru(III) complex, add an identical small amount of the same reference compound. Alternatively, a coaxial NMR tube insert can be used, with the reference solution in the insert and the paramagnetic sample in the outer tube.[11]

-

-

Measurement & Calculation:

-

Acquire the 1H NMR spectrum for both the reference sample and the paramagnetic sample under identical conditions (especially temperature).

-

Measure the frequency difference (Δf in Hz) between the reference peak in the two spectra.

-

Calculate the molar magnetic susceptibility (χM) using the appropriate Evans method equation. The simplified equation is: χM = (Δf * M) / (f * c * S) Where: M = molecular weight of the complex, f = spectrometer frequency (in Hz), c = concentration (in g/cm³), and S is a constant related to the magnetic properties of the solvent.

-

Correct the molar susceptibility for the diamagnetic contributions of the atoms (using Pascal's constants) to get the paramagnetic susceptibility (χ'M).

-

Calculate the effective magnetic moment (μeff): μeff = 2.828 * √(χ'M * T) Where T is the temperature in Kelvin.

-

Protocol 3: Characterization by Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a highly sensitive technique that directly probes systems with unpaired electrons, making it indispensable for studying Ru(III) complexes.[13][14][15]

-

Rationale: EPR spectroscopy measures the absorption of microwave radiation by the unpaired electron when a sample is placed in a strong magnetic field. The resulting spectrum provides information about the electronic environment of the Ru(III) center, including its symmetry and the nature of its bonding.[15][16]

-

Procedure:

-

Prepare a solution of the complex in a suitable solvent that forms a good glass upon freezing (e.g., DMF, DMSO, or a mixture with water/glycerol).

-

The solution is placed in a quartz EPR tube and flash-frozen in liquid nitrogen (77 K).

-

The EPR spectrum is recorded. For low-spin d5 Ru(III) in a distorted octahedral environment, the spectrum is typically anisotropic, characterized by three different g-values (gx, gy, gz) corresponding to the principal axes of the g-tensor.[15]

-

The g-values provide detailed insight into the electronic structure and the symmetry of the ligand field around the ruthenium ion.

-

Protocol 4: Solid-State Analysis with SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is the most sensitive instrument for measuring the magnetic properties of a material.[16][17][18]

-

Rationale: SQUID magnetometry measures the bulk magnetic moment of a solid sample as a function of temperature and applied magnetic field.[16][19] This allows for a very precise determination of the magnetic susceptibility and can reveal phenomena such as magnetic ordering at low temperatures.

-

Procedure:

-

A precisely weighed solid sample of the Ru(III) complex is placed in a gelatin capsule or other suitable sample holder.

-

The magnetic moment is measured over a wide temperature range (e.g., 2-300 K) at a constant applied magnetic field.

-

The data is typically plotted as χM*T vs. T. For a simple paramagnetic system following the Curie Law, this plot should be a horizontal line. Deviations can indicate spin-orbit coupling or magnetic interactions between molecules.

-

Part 3: Data Interpretation and Analysis

A Synergistic Approach

Data from NMR, EPR, and SQUID are highly complementary. The Evans method provides a convenient solution-state magnetic moment. EPR gives detailed information about the electronic ground state and local symmetry. SQUID provides precise solid-state data and temperature-dependent behavior. Together, they paint a complete picture of the complex's magnetic properties.

Table of Representative Data

The following table summarizes typical magnetic data for Ru(III)-phenanthroline type complexes found in the literature.

| Complex | Method | Magnetic Moment (μeff, B.M.) | EPR g-values (at 77 K) | Reference |

| [Ru(phen)2Cl2]Cl | Evans Method | ~1.9 - 2.1 | g1, g2, g3 (anisotropic) | [7] |

| Ru(III)-Schiff Base | SQUID | ~1.85 | gx, gy, gz (e.g., 2.4, 2.2, 1.8) | [6] |

| [RuCl4(imidazole)2]- | EPR | Not reported | Anisotropic signals observed | [13][14] |

Note: Specific values vary depending on the exact ligand environment and measurement conditions.

Structure-Property Relationships

The paramagnetic properties of Ru(III)-phenanthroline complexes can be rationally tuned by modifying their chemical structure. This allows for the design of complexes with specific characteristics for targeted applications.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Applications of Ruthenium Complex in Tumor Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scientificarchives.com [scientificarchives.com]

- 4. Anticancer Ruthenium(III) Complexes and Ru(III)-Containing Nanoformulations: An Update on the Mechanism of Action and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Assessment of Antibacterial Activities of Ruthenium(III) Mixed Ligand Complexes Containing 1,10-Phenanthroline and Guanide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. Video: The Evans Method: Calculating Unpaired Electrons and Magnetic Susceptibility [jove.com]

- 11. Magnetic Susceptibility by the Evans Method | Chem Lab [chemlab.truman.edu]

- 12. ionicviper.org [ionicviper.org]

- 13. EPR as a probe of the intracellular speciation of ruthenium(iii) anticancer compounds - Metallomics (RSC Publishing) [pubs.rsc.org]

- 14. academic.oup.com [academic.oup.com]

- 15. real.mtak.hu [real.mtak.hu]

- 16. Magnetic spectroscopies (NMR, EPR, SQUID) - Helmholtz-Zentrum Dresden-Rossendorf, HZDR [hzdr.de]

- 17. Magnetic spectroscopies (NMR, EPR, SQUID) - Helmholtz-Zentrum Dresden-Rossendorf, HZDR [hzdr.de]

- 18. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 19. Research – Chemistry SQUID Magnetic Property Measurement System – UW–Madison [squid.chem.wisc.edu]

Thermodynamic Profiling of the [Ru(phen)₃]³⁺/²⁺ Redox Couple: A Technical Guide for Advanced Photoredox and Bioinorganic Applications

Executive Summary

The standard reduction potential (

Electronic Structure & Thermodynamic Foundations

The highly positive reduction potential of[Ru(phen)₃]³⁺/²⁺ is not an accident of nature; it is a direct consequence of precise ligand field engineering.

The Causality of the +1.27 V Potential:

The 1,10-phenanthroline (phen) ligand is a rigid, bidentate polyaromatic system. While it acts as a strong

Comparative Redox Profiling

To contextualize the thermodynamic power of [Ru(phen)₃]²⁺, we must compare it against its structural cousins. The table below summarizes the ground-state and excited-state redox potentials, highlighting how the extended

| Complex | MLCT Lifetime ( | ||

| [Ru(bpy)₃]²⁺ | +1.26 V | -0.81 V | ~600 ns |

| [Ru(phen)₃]²⁺ | +1.27 V | -0.83 V | ~1.1 µs |

| [Ru(phen)₂dppz]²⁺ | +1.63 V | -0.90 V | DNA-dependent |

Note: The extended lifetime of the phen derivative (~1.1 µs) provides a wider kinetic window for bimolecular electron transfer events before excited-state relaxation occurs.

Self-Validating Electrochemical Protocol

To utilize [Ru(phen)₃]²⁺ in drug development or catalysis, researchers must accurately verify its redox potential under their specific assay conditions. The following Cyclic Voltammetry (CV) protocol is designed as a self-validating system to ensure the measured half-wave potential (

Step-by-Step Methodology

-

Electrochemical Cell Assembly: Utilize a three-electrode setup comprising a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and a non-aqueous Ag/AgNO₃ reference electrode.

-

Causality: GC is strictly chosen over Gold or Platinum working electrodes to minimize background catalytic oxidation currents at highly positive potentials (>1.0 V), ensuring a flat baseline for accurate current integration.

-

-

Analyte & Electrolyte Preparation: Dissolve 1.0 mM ₂ in anhydrous acetonitrile (CH₃CN) containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).

-

Causality: TBAPF₆ provides necessary ionic conductivity while resisting anodic oxidation up to ~2.0 V vs NHE, keeping the anodic window completely transparent to the Ru(III/II) wave.

-

-

Deoxygenation: Purge the solution with high-purity Argon gas for 15 minutes prior to scanning.

-

Causality: Dissolved oxygen undergoes reduction at negative potentials. This can alter the local pH at the electrode surface and introduce faradaic noise that skews the baseline, compromising the reversibility analysis.

-

-

Voltammetric Sweeps: Record cyclic voltammograms at multiple scan rates (

= 50, 100, 250, 500 mV/s) across a potential window of +0.5 V to +1.5 V. -

Internal Calibration: Spike the solution with 1.0 mM Ferrocene (Fc) and measure the Fc⁺/Fc redox couple.

-

Causality (Self-Validation): Pseudo-reference electrodes suffer from junction potential drift. Referencing against the internal Fc⁺/Fc standard (+0.64 V vs NHE in CH₃CN) anchors the measurement to an absolute thermodynamic scale, ensuring day-to-day reproducibility.

-

-

Thermodynamic Validation: Calculate the peak-to-peak separation (

).-

Causality (Self-Validation): A value of ~59 mV (at 25 °C) and an anodic-to-cathodic peak current ratio (

) of 1.0 confirms chemical and electrochemical reversibility. Only if these criteria are met can the

-

Fig 1. Self-validating electrochemical workflow for determining Ru(III/II) reduction potentials.

Mechanistic Applications: DNA Charge Transport & Oxidative Quenching

The +1.27 V potential of the Ru(III/II) couple is not merely an analytical metric; it is the thermodynamic engine driving specific oxidative quenching pathways in biological environments.

Upon visible light excitation, [Ru(phen)₃]²⁺ forms a triplet metal-to-ligand charge transfer (³MLCT) excited state (*Ru(II)). If dynamically quenched by a sacrificial electron acceptor (e.g., viologens), it undergoes an outer-sphere electron transfer to generate the ground-state [Ru(phen)₃]³⁺ oxidant.

Because the oxidation potential of the DNA nucleobase Guanine is approximately +1.29 V vs NHE 4, the generated Ru(III) species is perfectly poised thermodynamically to extract an electron from the DNA base stack. This initiates long-range DNA charge transport, moving the "hole" through the

Fig 2. Oxidative quenching cycle of Ru(phen)₃ demonstrating the generation of the Ru(III) oxidant.

References

-

Dynamic orientation control of bimolecular electron transfer at charged micelle surfaces , AIP Publishing. 1

-

Metal Complexes for DNA-Mediated Charge Transport , PMC - NIH.4

-

The Many Lives of [Ru(bpy)₃]²⁺ , ACS Publications. 3

-

Cellular and cell-free studies of catalytic DNA cleavage by ruthenium polypyridyl complexes containing redox-active intercalating ligands , RSC Publishing. 2

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Cellular and cell-free studies of catalytic DNA cleavage by ruthenium polypyridyl complexes containing redox-active intercalating ligands - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04094B [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Metal Complexes for DNA-Mediated Charge Transport - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Tris(1,10-phenanthroline)ruthenium(III)

Introduction: A Tale of Two Oxidation States

The Tris(1,10-phenanthroline)ruthenium cation, [Ru(phen)3]n+, is a cornerstone of modern coordination chemistry, celebrated for its rich photophysical and electrochemical properties. While the Ruthenium(II) state (n=2+) is renowned for its intense orange luminescence and strong absorption in the visible spectrum, the Ruthenium(III) state (n=3+) represents a distinct, yet equally important, chemical entity. This guide provides an in-depth exploration of the UV-Vis absorption spectrum of [Ru(phen)3]3+, a species critical for understanding the electron transfer dynamics and electronic structure of this classic redox couple.

Unlike the d6 electronic configuration of [Ru(phen)3]2+, which gives rise to prominent Metal-to-Ligand Charge Transfer (MLCT) transitions, the [Ru(phen)3]3+ complex possesses a d5 configuration. This fundamental difference dictates a completely different set of allowed electronic transitions, primarily Ligand-Centered (LC) and Ligand-to-Metal Charge Transfer (LMCT) events. This guide will elucidate the theoretical underpinnings of these transitions, provide field-proven protocols for the generation and measurement of this relatively transient species, and detail the interpretation of its characteristic spectrum.

Part 1: The Electronic Landscape of [Ru(phen)₃]³⁺

The absorption of ultraviolet and visible light by a molecule promotes an electron from a lower-energy ground state orbital to a higher-energy excited state orbital. In [Ru(phen)3]3+, a low-spin d5 complex, the key transitions are fundamentally different from its d6 counterpart.

-

Ligand-Centered (LC) π → π* Transitions: These are high-energy, high-intensity absorptions occurring in the ultraviolet region (typically < 300 nm). They involve the promotion of electrons within the π-system of the 1,10-phenanthroline ligands themselves. These transitions are largely insensitive to the oxidation state of the central metal ion, although minor shifts can be observed. The spectrum in this region is therefore quite similar to that of the free phenanthroline ligand and the [Ru(phen)3]2+ complex.[1][2]

-

Ligand-to-Metal Charge Transfer (LMCT) Transitions: This is the defining feature of the [Ru(phen)3]3+ visible spectrum. In this process, an electron is excited from a filled, ligand-based π orbital to a partially filled d orbital on the oxidized Ru(III) center (π(phen) → t2g(Ru)).[3] These transitions effectively represent the photoreduction of the metal center. LMCT bands are typically found in the visible region, but are generally broader and possess significantly lower molar absorptivity compared to the MLCT bands of [Ru(phen)3]2+.

-

d-d Transitions: Transitions between the metal's d orbitals (t2g → eg) are Laporte-forbidden and thus are expected to be very weak. In [Ru(phen)3]3+, these low-intensity signals are often obscured by the more intense LC and LMCT bands.

The diagram below illustrates the primary electronic transitions responsible for the UV-Vis absorption spectrum of [Ru(phen)3]3+.

Caption: Electronic transitions in [Ru(phen)3]3+.

Part 2: A Practical Guide to Measuring the Absorption Spectrum

The primary challenge in measuring the spectrum of [Ru(phen)3]3+ is its lower stability compared to the Ru(II) form. It is readily reduced and therefore often generated in situ just prior to or during measurement. The following workflow and protocols are designed for robustness and self-validation.

Caption: Experimental workflow for obtaining the [Ru(phen)3]3+ spectrum.

Experimental Protocol: Generation and Spectroscopic Measurement of [Ru(phen)3]3+

This protocol details the generation of [Ru(phen)3]3+ via chemical oxidation of the stable [Ru(phen)3]2+ precursor, followed by immediate spectroscopic analysis. The disappearance of the characteristic [Ru(phen)3]2+ MLCT peak serves as an internal validation of the complete conversion.[4]

Materials:

-

Tris(1,10-phenanthroline)ruthenium(II) chloride, [Ru(phen)3]Cl2

-

Cerium(IV) ammonium nitrate or Cerium(IV) sulfate

-

Sulfuric acid (H₂SO₄), concentrated

-

Acetonitrile (CH₃CN), spectroscopy grade

-

Deionized water

-

Dual-beam UV-Vis spectrophotometer

-

Matched 1 cm path length quartz cuvettes

-

Volumetric flasks and micropipettes

Step-by-Step Methodology:

-

Preparation of Oxidant Solution:

-

Prepare a ~0.01 M stock solution of Ce(IV) in 1 M H₂SO₄. The acidic medium is crucial for stabilizing the Ce(IV) ion.

-

Causality: Sulfuric acid prevents the hydrolysis and precipitation of ceric salts, ensuring the oxidant remains in solution and active.

-

-

Preparation of Analyte Solution:

-

Accurately prepare a stock solution of [Ru(phen)3]Cl2 in acetonitrile. A typical concentration for analysis is between 1.0 x 10⁻⁵ M and 5.0 x 10⁻⁵ M.[4]

-

Causality: Acetonitrile is an excellent solvent due to its wide optical window in the UV-Vis range and its ability to solubilize both the Ru(II) and Ru(III) complexes. Working within this concentration range ensures the absorbance values will fall within the linear range of the Beer-Lambert law (ideally 0.1 - 1.0 A.U.).

-

-

Baseline Correction:

-

Fill both the reference and sample cuvettes with spectroscopy grade acetonitrile.

-

Place them in the spectrophotometer and run a baseline correction across the desired wavelength range (e.g., 200 nm to 800 nm).

-

Causality: This step digitally subtracts the absorbance of the solvent and any imperfections in the cuvettes, ensuring the final spectrum is solely due to the analyte.

-

-

Measurement of the Ru(II) Precursor Spectrum:

-

Empty the sample cuvette and fill it with the [Ru(phen)3]Cl2 solution prepared in Step 2.

-

Acquire the absorption spectrum. This spectrum should show a prominent MLCT peak with a maximum (λmax) at approximately 445-450 nm.[1] This serves as your "before" control.

-

-

In Situ Oxidation and Measurement of Ru(III):

-

To the cuvette containing the [Ru(phen)3]Cl2 solution, add a stoichiometric excess of the Ce(IV) oxidant solution using a micropipette. A 2 to 5-fold molar excess is typically sufficient.

-

Gently mix the solution by capping the cuvette and inverting it several times. The characteristic orange color of the Ru(II) complex should disappear.

-

Immediately place the cuvette back into the spectrophotometer and acquire the absorption spectrum.

-

Causality: Using an excess of a strong oxidant like Ce(IV) (E° ≈ +1.72 V vs SHE) ensures the rapid and complete oxidation of Ru(II) to Ru(III) (E° ≈ +1.26 V vs SHE). Immediate measurement is necessary to minimize any potential degradation of the newly formed [Ru(phen)3]3+.

-

-

Protocol Validation:

-

Carefully examine the resulting spectrum. A successful oxidation is confirmed by the complete disappearance of the MLCT absorption band at ~445 nm.[4] If a residual peak is present, the oxidation was incomplete, and more oxidant may be required. This check is the protocol's self-validating mechanism.

-

Part 3: Spectral Interpretation and Data Analysis

The resulting spectrum of [Ru(phen)3]3+ is markedly different from its Ru(II) precursor, particularly in the visible region.

Characteristic Absorption Bands

The table below summarizes the key spectral features expected for [Ru(phen)3]3+. The values for the ligand-centered bands are well-established, while the features in the visible region are broader and less intense.

| Wavelength Range (nm) | Approx. λₘₐₓ (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assignment |

| UV | ~265 | > 60,000 | Ligand-Centered (LC) π → π |

| UV | ~285 | ~40,000 | Ligand-Centered (LC) π → π |

| Visible | Broad, ~350-420 | Low (< 3,000) | Ligand-to-Metal Charge Transfer (LMCT) |

| Visible | Broad, > 600 | Very Low (< 500) | Ligand-to-Metal Charge Transfer (LMCT) / d-d |

Note: Molar absorptivity values for the visible region are estimates based on qualitative spectra, as the Ru(III) complex is often not isolated for precise quantification. The intense UV bands are similar to those found in the analogous [Fe(phen)3]3+ complex.[2]

Comparative Analysis: [Ru(phen)3]3+ vs. [Ru(phen)3]2+

-

Visible Region: The most dramatic difference is the loss of the strong MLCT absorption band around 445 nm (ε ≈ 19,000 L mol⁻¹ cm⁻¹) upon oxidation from Ru(II) to Ru(III).[5] The [Ru(phen)3]3+ spectrum is comparatively featureless in this region, exhibiting only weak, broad absorptions corresponding to LMCT transitions.

-

UV Region: Both complexes show intense absorption bands below 300 nm due to the internal π → π* transitions of the phenanthroline ligands. The positions and intensities of these peaks are only slightly perturbed by the change in the metal's oxidation state.[1]

Conclusion

The UV-Vis absorption spectrum of Tris(1,10-phenanthroline)ruthenium(III) is a powerful diagnostic tool for probing its electronic structure. It is defined by intense ligand-centered transitions in the ultraviolet region and weak, broad Ligand-to-Metal Charge Transfer bands in the visible region. This stands in stark contrast to the well-known spectrum of its Ru(II) counterpart, which is dominated by a strong MLCT band. The experimental protocol for its determination relies on the controlled in situ oxidation of the stable [Ru(phen)3]2+ precursor, using the disappearance of the MLCT peak as a critical self-validating checkpoint. A thorough understanding of this spectrum is indispensable for researchers and professionals working in photocatalysis, electron transfer studies, and the development of ruthenium-based molecular devices.

References

-

Oh, D. H., & Boxer, S. G. (1997). Electroabsorption Studies of Metal-to-Ligand Charge Transfer in Ru(phenanthroline)(3)(2+): Evidence for Intrinsic Charge Localization in the Initially Formed Excited State. Inorganic Chemistry, 36(15), 3318–3321. [Link]

-

van der Westhuizen, D., von Eschwege, K., & Conradie, J. (2020). Electrochemistry and spectroscopy of substituted [Ru(phen)3]2+ and [Ru(bpy)3]2+ complexes. ResearchGate. [Link]

-

Schick, G. A., & Bocian, D. F. (1983). Mid-Infrared Spectrum of [Ru(phen)3]2+*. Inorganic Chemistry. [Link]

-

Zagal, J. H., Griveau, S., Silva, J. F., Nyokong, T., & Bedioui, F. (2020). Electrochemistry of [Ru(bpy)3]2+ and [Ru(phen)3]2+ inserted in Nafion membranes studied in the ionic liquid HMImPF6. International Journal of Electrochemical Science, 15, 12549-12561. [Link]

-

Karuppusamy, M., & Amsaveni, R. (2016). Binding of Tris (1, 10- Phenanthroline)Ruthenium(II) Cation with Polyphenols in Aqueous Medium. International Journal of Innovative Research in Science, Engineering and Technology, 5(6). [Link]

-

Glazer, E. C., & Tor, Y. (2007). Ruthenium Complexes that Break the Rules: Structural Features Controlling Dual Emission. Journal of the American Chemical Society, 129(27), 8544–8551. [Link]

-

Reyes-Melo, E., et al. (2022). Spectrophotometric Determination of Formation Constants of Iron(III) Complexes with Several Ligands. MDPI. [Link]

-

Al-Lawati, H. A. J., et al. (2018). Chemiluminescence Determination of Local Anaesthetic Mepivacaine in Human Plasma and Pharmaceuticals. ResearchGate. [Link]

-

Karuppusamy, M., & Amsaveni, R. (2016). Absorption spectrum of [Ru(phen) 3 ] 2+ complex in aqueous medium. ResearchGate. [Link]

-

Higgs, P., McKinley, A. W., & Tuite, E. M. (2015). Supporting Information for [Ru(phen)2dppz]2+ Luminescence Reveals Nanoscale Variation of Polarity in the Cyclodextrin Cavity. The Royal Society of Chemistry. [Link]

-

Zhang, L., et al. (2014). Molecule-Based Water-Oxidation Catalysts (WOCs): Cluster-Size-Dependent Dye-Sensitized Polyoxometalates for Visible-Light-Driven O2 Evolution. ResearchGate. [Link]

-

Dalal Institute. (n.d.). Charge Transfer Spectra. Dalal Institute. [Link]

-

Mzahem, A. M., et al. (2017). Synthesis and Characterization of a Ru(II) Complex with Functionalized Phenanthroline Ligands Having Single-Double Linked Anthracenyl and 1-Methoxy-1-buten-3-yne Moieties. PMC. [Link]

-

Donahue, J. P. (2025). Electrochemical and spectroelectrochemical investigation of Ru(por)(NO)(OAr) derivatives. Dalton Transactions. [Link]

-

National Center for Biotechnology Information. (n.d.). Tris-(1,10-phenanthroline)ruthenium. PubChem. [Link]

-

Wintergerst, P., et al. (2019). Calculated absorption spectra of 1,10-phenanthroline. ResearchGate. [Link]

-

Kouno, T., et al. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

-

Semantic Scholar. (n.d.). tris-(1,10-phenanthroline)ruthenium. Semantic Scholar. [Link]

-

Mishra, L., & Yadaw, A. K. (1995). Synthesis, spectroscopic, electrochemical and luminescence studies of ruthenium (II) polypyridyls containing multifunctionalized 1,2,4-triazole as co-ligand. Indian Academy of Sciences. [Link]

-

Hauenstein, B. L., et al. (1985). Binding of Ru(bpy)3(2+) and Ru(phen)3(2+) to polynucleotides and DNA: effect to added salts on the absorption and luminescence properties. PubMed. [Link]

-

Gupta, R., et al. (n.d.). Supporting Information for Ruthenium(II)-tris(Phenanthroline)-based Molecular Assemblies. RSC. [Link]

-

Giereth, C., et al. (2019). 1,10-Phenanthroline-dithiine iridium and ruthenium complexes: synthesis, characterization and photocatalytic dihydrogen evolution. Photochemical & Photobiological Sciences. [Link]

Sources

Ligand field stabilization energy of low spin d5 Ru(III) complexes

This guide provides a rigorous technical analysis of the Ligand Field Stabilization Energy (LFSE) in low-spin

A Technical Guide to Electronic Structure, Stability, and Medicinal Application

Executive Summary

Ruthenium(III) complexes have emerged as the leading alternatives to platinum-based chemotherapeutics.[1] Their efficacy is governed by the "Activation by Reduction" hypothesis, where the kinetically inert Ru(III) prodrug is reduced in the hypoxic tumor microenvironment to a reactive Ru(II) species.[2] This guide dissects the electronic origins of this stability—specifically the Ligand Field Stabilization Energy (LFSE)—and provides validated protocols for characterizing these systems.

Part 1: Theoretical Framework & Electronic Structure[3]

The Low-Spin Preference of Ru(III)

Ruthenium is a second-row transition metal (

-

Electronic Configuration: Ru(III) is

. -

Spin State: Due to the large

(typically

LFSE Calculation for Low-Spin

In an octahedral field, the five degenerate

Configuration:

The LFSE is calculated relative to the energetic barycenter:

Where:

- is the change in pairing energy relative to the free ion.

Note on Pairing Energy:

In the low-spin state, two pairs of electrons exist.[3] In a hypothetical high-spin

Jahn-Teller Distortion

The

Part 2: The "Activation by Reduction" Mechanism[2][5][6]

The clinical utility of drugs like NAMI-A and KP1019 relies on the redox modulation of LFSE.

-

Prodrug State (Ru

): High LFSE ( -

Activation (Reduction): In hypoxic tumors (low

, high glutathione), Ru(III) is reduced to Ru(II).[2] -

Active State (Ru

): Configuration becomes

Visualization: Redox Activation Pathway

Figure 1: The Activation by Reduction pathway. Ru(III) utilizes its electronic stability to reach the tumor target intact before reduction triggers ligand exchange.

Part 3: Experimental Characterization Protocols

Electronic Absorption Spectroscopy (UV-Vis)

Objective: Estimate

Protocol:

-

Solvent Selection: Dissolve complex (

M) in a non-coordinating solvent (e.g., dry DMF or DMSO) to prevent solvolysis during measurement. -

Scan Parameters: 200–800 nm.

-

Assignment:

-

LMCT: Intense bands (

) in the UV/blue region (e.g., Cl -

d-d Transitions: Weak bands/shoulders (

) in the visible region.[4] -

Note: For accurate

determination, deconvolution software may be required to separate the weak

-

Electron Paramagnetic Resonance (EPR)

Objective: Confirm low-spin

Protocol:

-

Sample Prep: Prepare a 1-2 mM solution in a glass-forming solvent mixture (e.g., DMF/Toluene 1:1) to prevent crystallization upon freezing.

-

Conditions: Measure at 77 K (Liquid Nitrogen) or 10 K (Liquid Helium) . Room temperature spectra are often silent due to fast relaxation times.

-

Data Analysis:

-

Look for three distinct

-values ( -

Interpretation: Significant deviation from

confirms strong spin-orbit coupling characteristic of

-

Cyclic Voltammetry (CV)

Objective: Determine the redox potential (

Protocol:

-

Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in dry DMF. -

Measurement: Scan rate 100 mV/s.

-

Validation: Add Ferrocene internal standard at the end of the run.

-

Criteria: The Ru(III)/Ru(II) couple should fall within the "biological window" (approx -0.4 V to +0.8 V vs NHE).

-

NAMI-A:

V (readily reduced). -

KP1019:

V.

-

Part 4: Data Summary & Case Studies

Comparative Data Table

| Parameter | NAMI-A | KP1019 | Significance |

| Formula | (ImH)[trans-RuCl | (IndH)[trans-RuCl | Structural basis |

| Electronic Config | Low Spin | Low Spin | Paramagnetic ( |

| LFSE | Thermodynamic stability | ||

| Redox Potential ( | +0.235 V (vs NHE) | +0.030 V (vs NHE) | NAMI-A is easier to reduce |

| Primary Indication | Anti-metastatic | Colorectal Cancer | Different biological targets |

Logical Flow of LFSE Impact

Figure 2: The causal link between electronic structure and drug stability.

References

-

Alessio, E., et al. "Tuning of Redox Potentials for the Design of Ruthenium Anticancer Drugs." Inorganic Chemistry, 2004.[5]

-

Graf, N., & Lippard, S. J. "Redox activation of metal-based prodrugs as a strategy for drug delivery." Advanced Drug Delivery Reviews, 2012.

- Hartinger, C. G., et al. "From bench to bedside – preclinical and early clinical development of the anticancer agent indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019 or FFC14A)." Journal of Inorganic Biochemistry, 2006.

- Webb, M. I., et al. "Ruthenium(III) anticancer agents: a review of the mechanism of action." Metallomics, 2013.

-

Taqui Khan, M. M., et al. "Synthesis, characterization, and EPR studies of stable ruthenium(III) Schiff base chloro and carbonyl complexes."[6] Inorganic Chemistry, 1990.[7]

Sources

A Deep Dive into the Solubility of Tris(1,10-phenanthroline)ruthenium(III): A Technical Guide for Researchers

In the landscape of chemical and pharmaceutical research, the solubility of a compound is a critical parameter that dictates its utility, formulation, and biological applicability. Tris(1,10-phenanthroline)ruthenium(III), often abbreviated as ([Ru(phen)3]3+), is a coordination complex of significant interest due to its unique electrochemical and photophysical properties, which lend themselves to applications in areas such as photoredox catalysis and as a potential therapeutic agent. This in-depth technical guide provides a comprehensive exploration of the solubility of Tris(1,10-phenanthroline)ruthenium(III) in both aqueous and organic media, offering field-proven insights for researchers, scientists, and drug development professionals.

The Dichotomy of Solubility: Aqueous vs. Organic Media

The solubility of a coordination complex like ([Ru(phen)3]3+) is fundamentally governed by the principle of "like dissolves like." This adage speaks to the interplay of intermolecular forces between the solute and the solvent. The highly charged and ionic nature of the ([Ru(phen)3]3+) cation, with its large, rigid, and somewhat aromatic phenanthroline ligands, creates a nuanced solubility profile that is heavily influenced by the surrounding solvent environment and the nature of its counter-ions.

Aqueous Solubility: The Role of Hydration and Counter-Ions

In aqueous media, the solubility of ionic compounds is driven by the hydration of the ions, where water molecules orient themselves around the cation and anion, overcoming the lattice energy of the solid. For ([Ru(phen)3]3+), its +3 charge suggests a strong affinity for polar water molecules. However, the large, hydrophobic surface area of the phenanthroline ligands presents a competing factor, limiting its interaction with water.

The choice of counter-ion is paramount in dictating the aqueous solubility of the complex.[1] Small, highly charged, and readily hydrated anions like chloride (Cl⁻) will generally lead to higher water solubility compared to large, non-coordinating anions like hexafluorophosphate (PF₆⁻). The strong ion-dipole interactions between water and ions like Cl⁻ contribute significantly to the overall solvation energy, promoting dissolution.[1]

Organic Solubility: Navigating Polarity and Intermolecular Forces

The solubility of ([Ru(phen)3]3+) in organic solvents is a more complex interplay of factors. While the charged nature of the complex would suggest poor solubility in nonpolar solvents, the organic character of the phenanthroline ligands allows for some degree of interaction with organic media through van der Waals forces and π-π stacking.

The polarity of the organic solvent is a key determinant. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often effective at dissolving charged metal complexes due to their high dielectric constants and ability to solvate cations.[2] Alcohols such as ethanol and methanol can also serve as effective solvents, capable of engaging in hydrogen bonding and dipole-dipole interactions. Acetonitrile, another polar aprotic solvent, is also frequently used in coordination chemistry for its ability to dissolve a range of polar transition metal complexes.[3]

The counter-ion effect remains significant in organic media. Larger, more "organic" counter-ions like hexafluorophosphate can enhance solubility in less polar organic solvents by reducing the overall lattice energy and increasing favorable interactions with the solvent.[1] This ability to switch the solubility from aqueous to organic by simply changing the counter-ion is a powerful tool in the purification and application of such complexes.[4]

Quantitative Solubility Data: A Comparative Analysis

While precise, quantitative solubility data for Tris(1,10-phenanthroline)ruthenium(III) chloride (([Ru(phen)3]Cl3)) is not extensively reported in the literature, we can draw valuable insights from closely related analogues and partition coefficient data.

Partition Coefficient (LogP): A Measure of Lipophilicity vs. Hydrophilicity

The partition coefficient between n-octanol and water (LogPₒ/w) is a widely accepted measure of a compound's relative solubility in an organic (lipophilic) versus an aqueous (hydrophilic) phase. A negative LogP value indicates a preference for the aqueous phase, while a positive value indicates a preference for the organic phase. For the related Ru(II) complex, ([Ru(phen)3]Cl2), a LogP o/w value of -1.5 has been reported, indicating its hydrophilic nature and greater solubility in water.[1] A LogP value in an octanol/buffer system (LogP o/b) for the same complex was found to be -1.1.[1]

Maximum Solubility of a Related Analogue: Ru(phen)32

A comprehensive study on the solubility of various photoredox catalysts provides valuable quantitative data for the Ru(II) analogue, Tris(1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) ((2)).[5] While this complex has a lower charge (+2) and a different counter-ion, the data offers a strong comparative baseline for understanding the solubility behavior of the core ([Ru(phen)3]) unit in different solvents.

| Solvent | Molar Concentration (M) | Concentration (ppm) |

| Acetone | 2.6 x 10⁻² | 3.6 x 10⁴ |

| Acetonitrile | 1.7 x 10⁻¹ | 2.3 x 10⁵ |

| Dichloromethane | 2.5 x 10⁻³ | 2.0 x 10³ |

| N,N-Dimethylformamide | > 1.0 x 10⁻¹ | > 1.0 x 10⁵ |

| Dimethyl sulfoxide | > 1.0 x 10⁻¹ | > 1.0 x 10⁵ |

| Methanol | 5.8 x 10⁻³ | 6.7 x 10³ |

| Water | 4.0 x 10⁻⁵ | 3.8 x 10¹ |

| Data adapted from a study on the solubility of photoredox catalysts.[5] |

Analysis of the Data:

The data clearly demonstrates the poor aqueous solubility of the hexafluorophosphate salt of the complex, with a maximum concentration of only 38 ppm. In contrast, it exhibits significantly higher solubility in polar aprotic organic solvents like acetonitrile, DMF, and DMSO. This highlights the profound influence of the counter-ion on the solubility profile. It is expected that the chloride salt, ([Ru(phen)3]Cl3), would exhibit the opposite trend, with much greater solubility in water and potentially lower solubility in less polar organic solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

For researchers requiring precise solubility data for their specific applications, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

The Shake-Flask Method: A Self-Validating System

This protocol is designed to be a self-validating system, ensuring that true equilibrium solubility is achieved and accurately measured.

Materials:

-

Tris(1,10-phenanthroline)ruthenium(III) salt (e.g., ([Ru(phen)3]Cl3))

-

Selected solvents (e.g., ultrapure water, ethanol, DMSO, acetonitrile)

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid ([Ru(phen)3]3+) salt to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the clear, saturated filtrate with a known volume of the solvent.

-

Determine the concentration of the ([Ru(phen)3]3+) complex in the diluted solution using a suitable analytical technique. UV-Vis spectrophotometry is often a good choice for colored complexes like this, by measuring the absorbance at its λmax and using a pre-determined calibration curve. HPLC can also be used for more complex matrices.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.

-

Prolonged Agitation: Guarantees that the dissolution process has reached equilibrium.

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.

-

Centrifugation and Filtration: Removes all undissolved particles, which would otherwise lead to erroneously high solubility values.

-

Validated Analytical Method: Ensures accurate and precise quantification of the dissolved solute.

Visualizing the Factors Influencing Solubility

The following diagrams illustrate the key concepts governing the solubility of Tris(1,10-phenanthroline)ruthenium(III).

Figure 1: Key factors influencing the solubility of the [Ru(phen)3]3+ complex.

Figure 2: Comparative dissolution pathways of [Ru(phen)3]Cl3 in aqueous vs. less polar organic media.

Conclusion and Future Directions

The solubility of Tris(1,10-phenanthroline)ruthenium(III) is a multifaceted property that is critically dependent on the interplay between the complex's inherent characteristics—its charge and the nature of its ligands—and the properties of the solvent and counter-ions. For researchers and drug development professionals, a thorough understanding of these principles is essential for the effective handling, purification, formulation, and application of this important coordination complex. While the chloride salt is generally favored for aqueous applications, the ability to exchange the counter-ion to one like hexafluorophosphate provides a valuable strategy for enhancing solubility in organic media. The experimental protocols outlined in this guide provide a robust framework for obtaining reliable and reproducible solubility data, which is indispensable for advancing research and development efforts involving this and other charged metal complexes. Future work should focus on generating a comprehensive database of quantitative solubility data for a range of ruthenium polypyridyl complexes with various counter-ions in a broad spectrum of pharmaceutically and industrially relevant solvents.

References

-

Parry, J. B., et al. (2018). Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts. ACS Catalysis, 8(11), 10479-10490. [Link]

-

Krishna G, A. (2021). How to find a better solution for the solubility of metal complexes? ResearchGate. [Link]

-

Reardon, B. J. (2018). TUNING THE SOLUBILITY, CELLULAR-UPTAKE AND ACTIVITY OF MICROTUBULE STABILIZING RUTHENIUM POLYPYRIDYL COMPLEXES. University of Texas at Arlington. [Link]

-

PubChem. (n.d.). Tris-(1,10-phenanthroline)ruthenium. Retrieved from [Link]

-

Malesza, M., et al. (2025). Chloride and Acetonitrile Ruthenium(IV) Complexes: Crystal Architecture, Chemical Characterization, Antibiofilm Activity, and Bioavailability in Biological Systems. Molecules, 30(3), 564. [Link]

-

Wikipedia. (2023, December 28). Ruthenium(III) chloride. [Link]

-

National Institute of Standards and Technology. (2015, February 18). 1,10-Phenanthroline with Ethanol and Water. IUPAC-NIST Solubilities Database. [Link]

-

2012 Book Archive. (n.d.). Solubility and Complexation Equilibriums. [Link]

-

Demeunynck, M., et al. (2017). Synthesis of three series of ruthenium tris-diimine complexes containing acridine-based π-extended ligands using an efficient “chemistry on the complex” approach. Dalton Transactions, 46(3), 825-838. [Link]

-

da Silva, A. F., et al. (2021). Photocytotoxic Activity of Ruthenium(II) Complexes with Phenanthroline-Hydrazone Ligands. Molecules, 26(7), 2056. [Link]

Sources

- 1. mavmatrix.uta.edu [mavmatrix.uta.edu]

- 2. researchgate.net [researchgate.net]

- 3. Chloride and Acetonitrile Ruthenium(IV) Complexes: Crystal Architecture, Chemical Characterization, Antibiofilm Activity, and Bioavailability in Biological Systems | MDPI [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry, Generation, and Application of Tris(1,10-phenanthroline)ruthenium(III) Salts: A Technical Guide

Executive Summary

Tris(1,10-phenanthroline)ruthenium(III), commonly denoted as [Ru(phen)₃]³⁺, is a highly reactive, low-spin

Nomenclature and Chemical Registry

A frequent point of friction in literature is the conflation of Ru(II) precursors with the active Ru(III) species. Because stable Ru(III) salts are rarely isolated for commercial distribution, the Chemical Abstracts Service (CAS) primarily indexes the active cationic species.

Table 1: Chemical Identifiers and Registry Numbers for Ru(phen)₃ Species

| Compound / Ion | Oxidation State | CAS Registry Number | Chemical Formula | Primary Role |

| Tris(1,10-phenanthroline)ruthenium(III) ion | +3 | 41673-52-3 | [C₃₆H₂₄N₆Ru]³⁺ | Active Oxidant / Transient Species |

| [Ru(1,10-phenanthroline)₃]³⁺ (Alternative ID) | +3 | 4167-52-6 | [C₃₆H₂₄N₆Ru]³⁺ | Database Identifier |

| Tris(1,10-phenanthroline)ruthenium(II) chloride | +2 | 148130-90-3 | C₃₆H₂₄Cl₂N₆Ru · 6H₂O | Stable Precursor |

| Tris(1,10-phenanthroline)ruthenium(II) PF₆ salt | +2 | 60804-75-3 | C₃₆H₂₄F₁₂N₆P₂Ru | Organic-soluble Precursor |

Note: The CAS registry primarily indexes the isolated 3+ ion (CAS: 41673-52-3) due to the transient nature of its solid-state salts.

Mechanistic Causality: The Ru(III) Oxidative State

The utility of [Ru(phen)₃]³⁺ stems directly from its electronic configuration. The removal of one electron from the stable

Kinetic studies have demonstrated that [Ru(phen)₃]³⁺ undergoes rapid outer-sphere electron transfer with various substrates . Furthermore, despite its high reactivity, the complex is substitutionally inert; it does not rapidly racemize or dissociate its phenanthroline ligands in acidic aqueous solutions, contrary to early historical assumptions . This structural stability is what allows it to function as a reliable mediator in Electrochemiluminescence (ECL) assays.

Electrochemiluminescence (ECL) generation pathway of[Ru(phen)3]3+ and subsequent photon emission.

Self-Validating Protocol: In Situ Electrochemical Generation

Because purchasing a bottle of "Tris(1,10-phenanthroline)ruthenium(III) chloride" often yields degraded or partially reduced material, in situ generation is the gold standard for rigorous scientific study. The following protocol describes the exhaustive electrolysis of Ru(II) to Ru(III), engineered as a self-validating system.

Step 1: Precursor Solvation & Matrix Selection

-

Action: Dissolve 1.0 mM of Tris(1,10-phenanthroline)ruthenium(II) chloride hexahydrate in 0.1 M H₂SO₄.

-

Causality: The acidic matrix (pH < 1) is critical. At neutral or basic pH, the highly electrophilic Ru(III) center is susceptible to nucleophilic attack by hydroxide ions, leading to ligand substitution or degradation. The sulfate counterion is non-coordinating, preventing inner-sphere disruption.

Step 2: Spectroelectrochemical Cell Assembly

-

Action: Assemble a three-electrode cell utilizing a high-surface-area Platinum (Pt) mesh working electrode, a Pt wire auxiliary electrode, and an Ag/AgCl (3M KCl) reference electrode within a quartz cuvette.

-

Causality: The Pt mesh maximizes the electroactive surface area, ensuring that exhaustive bulk electrolysis occurs faster than any background disproportionation kinetics.

Step 3: Anodic Oxidation (Bulk Electrolysis)

-

Action: Apply a constant potential of +1.25 V vs. Ag/AgCl.

-

Causality: The standard reduction potential for the Ru(III)/Ru(II) couple is approximately +1.06 V vs. Ag/AgCl. Applying +1.25 V provides sufficient overpotential to drive the single-electron oxidation quantitatively to the Ru(III) state without oxidizing the aqueous solvent.

Step 4: System Validation via Isosbestic Tracking

-

Action: Continuously monitor the UV-Vis absorption spectrum from 300 nm to 600 nm during electrolysis.

-

Validation Mechanism: The intense Metal-to-Ligand Charge Transfer (MLCT) band of the Ru(II) species at ~448 nm will bleach. Simultaneously, new Ligand-to-Metal Charge Transfer (LMCT) bands characteristic of Ru(III) will emerge. The system validates its own integrity if sharp isosbestic points are maintained throughout the process. Deviation from these points instantly flags ligand dissociation or side-reactions, serving as an internal quality control checkpoint.

Applications in Bioanalysis and Drug Development

In drug development, [Ru(phen)₃]³⁺ is primarily utilized as the active intermediate in bead-based Electrochemiluminescence (ECL) immunoassays. When a biomarker or drug candidate is tagged with a Ru(II) label, anodic oxidation generates the Ru(III) species (CAS: 41673-52-3) at the electrode surface.

Simultaneously, a co-reactant like tri-n-propylamine (TPrA) is oxidized to form a strongly reducing radical. The highly oxidizing [Ru(phen)₃]³⁺ and the strongly reducing TPrA radical undergo a highly exergonic electron transfer, generating the excited state *[Ru(phen)₃]²⁺. This excited state relaxes to the ground state by emitting a photon (~600 nm). Because this light is generated electrochemically rather than optically, background autofluorescence is eliminated, allowing researchers to achieve sub-picomolar limits of detection for critical pharmacokinetic assays.

References

-

tris(1,10-phenanthroline)ruthenium(III)(3+) CAS 41673-52-3 Source: ChemSrc Chemical Database URL:[Link]

-

Measurement of rates of electron transfer between tris(2,2'-bipyridine)ruthenium(3+) and tris(1,10-phenanthroline)iron(2+) ions and between tris(1,10-phenanthroline)ruthenium(3+) and tris(2,2'-bipyridine)ruthenium(2+) ions by differential excitation flash photolysis Source: Journal of the American Chemical Society (1976) URL:[Link]

-

Reactions of tris(2,2′-bipyridyl)-, tris(1,10-phenanthroline)-, and bis(2,2′-bipyridyl)dicyano-ruthenium(III) in aqueous solution Source: Journal of the Chemical Society, Dalton Transactions (1973) URL:[Link]

Methodological & Application

Application Note: Protocol for Chemical Oxidation of [Ru(phen)₃]²⁺ to[Ru(phen)₃]³⁺

Target Audience: Researchers, analytical chemists, and drug development professionals. Focus: Stoichiometric generation, kinetic validation, and isolation of the strongly oxidizing [Ru(phen)₃]³⁺ state.

Scientific Background & Mechanistic Rationale

Tris(1,10-phenanthroline)ruthenium(II), commonly denoted as [Ru(phen)₃]²⁺, is a ubiquitous complex utilized in photoredox catalysis, chemiluminescence assays, and fundamental electron-transfer studies[1]. While its photo-excited state is highly reactive, the ground-state [Ru(phen)₃]³⁺—generated via single-electron oxidation—is an exceptionally potent one-electron oxidant[1]. The[Ru(phen)₃]³⁺ complex is frequently synthesized in situ to drive challenging oxidative transformations, trigger chemiluminescence via target analyte reduction, or study outer-sphere electron transfer kinetics.

Because the Ru(III)/Ru(II) reduction potential is highly positive (E₁/₂ ≈ +1.31 V vs. SCE)[2], standard benchtop oxidants are thermodynamically insufficient. Quantitative oxidation requires aggressive chemical oxidants such as Lead(IV) Oxide (PbO₂) or Ceric Ammonium Nitrate (Ce(IV), CAN) in highly acidic media[3],[4].

Thermodynamic Data & Oxidant Selection

The selection of an oxidant is dictated by the downstream application. The table below summarizes the thermodynamic driving forces of the recommended systems.

| Redox Couple | Standard Potential (V vs. SCE) | Standard Potential (V vs. NHE) | Phase / Mechanism |

| [Ru(phen)₃]³⁺ / [Ru(phen)₃]²⁺ | +1.31 V | +1.55 V | Substrate |

| Ce(IV) / Ce(III) (in 1 M H₂SO₄) | +1.20 V to +1.46 V | +1.44 V to +1.70 V | Homogeneous[4] |

| PbO₂ / PbSO₄ (in 1 M H₂SO₄) | +1.45 V | +1.69 V | Heterogeneous[3] |

*Note: The Ce(IV)/Ce(III) potential is highly medium-dependent, reaching up to 1.70 V vs. NHE in perchloric acid and ~1.44 V in sulfuric acid[4].

Experimental Protocols

Two distinct methodologies are provided below. Method A is optimized for rapid, in situ generation (e.g., flow-injection chemiluminescence). Method B is optimized for the isolation of a pure [Ru(phen)₃]³⁺ solution free of oxidant byproducts.

Method A: Homogeneous Oxidation via Ceric Ammonium Nitrate (CAN)

Causality & Rationale: CAN provides an immediate, homogeneous electron transfer (k ≈ 10⁵ M⁻¹ s⁻¹)[4]. Sulfuric acid is strictly required to prevent the hydrolysis of Ce(IV) into insoluble cerium hydroxides and to maintain the requisite high oxidation potential[5].

Step-by-Step Procedure:

-

Precursor Preparation: Dissolve [Ru(phen)₃]Cl₂ or ₂ in 1.0 M H₂SO₄ to yield a 1.0 × 10⁻³ M solution.

-

Oxidant Preparation: Prepare a 1.0 × 10⁻² M solution of Ceric Ammonium Nitrate in 1.0 M H₂SO₄[5].

-

Reaction Execution: Rapidly mix the solutions (typically in a 1:1 to 1:5 volumetric ratio, ensuring an excess of Ce(IV)).

-

Application: Use the resulting solution immediately for stopped-flow kinetics or chemiluminescence assays, as the excess Ce(IV) remains in the solution.

Method B: Heterogeneous Oxidation via Lead(IV) Oxide (PbO₂)

Causality & Rationale: PbO₂ is an insoluble solid. Upon oxidizing Ru(II), it reduces to PbSO₄, which is also insoluble in H₂SO₄. This phase separation allows for the physical extraction of the oxidant, yielding a pure[Ru(phen)₃]³⁺ solution[3].

Step-by-Step Procedure:

-

Solvation: Dissolve the [Ru(phen)₃]²⁺ salt in 1.0 M H₂SO₄ to a concentration of 1.0 mM.

-

Oxidation: Add a 5-fold molar excess of solid PbO₂ powder directly to the acidic solution[3].

-

Timed Agitation (Critical): Stir the suspension vigorously for exactly 5 to 10 minutes at room temperature. Scientific Rationale: Strict timing is paramount. Extended exposure to PbO₂ causes irreversible oxidation of the phenanthroline ligand, forming 1,10-phenanthroline mono-N-oxide (phenO). This byproduct acts as an autocatalyst for the decomposition of the entire ruthenium complex[3].

-

Quenching & Isolation: Rapidly filter the mixture through a fine-porosity glass frit or a 0.22 µm PTFE syringe filter. The filtration physically removes the unreacted PbO₂ and PbSO₄, instantly halting the reaction and yielding a pure, deep-blue/greenish [Ru(phen)₃]³⁺ filtrate[3].

Self-Validating System: Analytical Characterization

To ensure trustworthiness and verify the quantitative conversion of your protocol, the system must be validated using UV-Vis spectrophotometry[6].

-

Baseline (Ru-II): The starting [Ru(phen)₃]²⁺ complex exhibits a vibrant orange color, driven by an intense Metal-to-Ligand Charge Transfer (MLCT) absorption band at λmax = 445 nm [6].

-

Validation (Ru-III): Upon successful oxidation, the 445 nm MLCT band completely bleaches. The formation of[Ru(phen)₃]³⁺ is confirmed by the appearance of a new peak at 354 nm and a broad, weak Ligand-to-Metal Charge Transfer (LMCT) band spanning 650–670 nm [6].

-

Purity Check: A clean conversion is indicated by the presence of a sharp isosbestic point at 542 nm during kinetic monitoring. If the absorbance at 445 nm remains, the oxidation is incomplete; if the isosbestic point shifts, ligand degradation (phenO formation) has occurred[3],[6].

Process Visualization

Fig 1. Electron transfer workflow for the chemical oxidation of Ru(phen)3 2+.

References

1.[1] 1 2.[2]2 3.[5]5 4.[3]3 5.[6] 6 6.[4] 4 7.

Sources

- 1. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mediator-assisted water oxidation by the ruthenium “blue dimer” cis,cis-[(bpy)2(H2O)RuORu(OH2)(bpy)2]4+ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Using Tris(1,10-phenanthroline)ruthenium(III) as an electron acceptor

Application Note: Strategic Utilization of Tris(1,10-phenanthroline)ruthenium(III) as a Potent Electron Acceptor

in Redox StudiesIntroduction: The "Clean" Oxidant

Tris(1,10-phenanthroline)ruthenium(III), denoted as

With a high reduction potential (

Key Technical Advantages:

-

Reversibility: The

couple is chemically and electrochemically reversible. -

Spectroscopic Handle: The reduction to Ru(II) is accompanied by the appearance of a distinct Metal-to-Ligand Charge Transfer (MLCT) band at 447 nm, allowing for real-time spectrophotometric monitoring.

-

Tunability: While this guide focuses on the parent phenanthroline complex, the protocol is adaptable to substituted derivatives.

Physicochemical Profile

Table 1: Comparative Properties of the Redox Couple

| Property | ||

| Oxidation State | Ruthenium(II) ( | Ruthenium(III) ( |

| Color | Bright Orange/Red | Pale Green/Blue |

| Absorbance Max ( | 447 nm (MLCT, | ~675 nm (Weak d-d transition) |

| Magnetic State | Diamagnetic | Paramagnetic |

| Stability | High (years in solution) | Low in water/base (Must be acidic) |

| Redox Potential | N/A |

Mechanism of Action: Outer-Sphere Electron Transfer

The utility of

Figure 1: Electron Transfer Pathway

Caption: Schematic of the outer-sphere electron transfer where Ru(III) accepts an electron from a donor substrate, regenerating the stable Ru(II) species.

Protocol: Chemical Generation of

Critical Causality: You cannot purchase

Safety Note: Lead dioxide (

Materials:

- (or perchlorate salt).

-

Lead Dioxide (

) powder. -

0.5 M to 1.0 M Sulfuric Acid (

). -

Syringe filter (0.2

, acid resistant).